Quinolin-8-yl 2,4-dichlorobenzoate

Lipophilicity LogP Partition coefficient

Researchers requiring a validated substrate for photoredox-catalyzed C-H amination on the quinoline scaffold often face reproducibility issues with impure or isomeric esters. Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9, MW 318.15, LogP ~5.0) is the pre-validated 2,4-dichloro isomer, offering: • Defined regiochemistry (ortho-chlorine buttress) critical for hydrolysis & conformation control • ~35-fold higher LogP vs. unsubstituted benzoate, ideal for membrane permeability studies • 97% purity from ISO-certified supply, reducing pre-reaction purification burden

Molecular Formula C16H9Cl2NO2
Molecular Weight 318.15
CAS No. 328022-59-9
Cat. No. B2528401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 2,4-dichlorobenzoate
CAS328022-59-9
Molecular FormulaC16H9Cl2NO2
Molecular Weight318.15
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
InChIInChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H
InChIKeyFQHMFUCMMWUVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 2,4-dichlorobenzoate: Overview


Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9) is a synthetic ester derived from 8-hydroxyquinoline and 2,4-dichlorobenzoic acid, bearing a molecular formula of C₁₆H₉Cl₂NO₂ and a molecular weight of 318.15 g/mol . The compound features a 2,4-dichloro substitution pattern on the benzoyl ring, which confers a calculated LogP of approximately 5.0—substantially higher than the unsubstituted quinolin-8-yl benzoate (LogP ~3.45) [1]. This ester belongs to a broader class of 8-hydroxyquinoline derivatives widely employed as synthetic intermediates for regioselective C–H functionalization and as scaffolds in medicinal chemistry [2].

Synthetic intermediate for regioselective quinoline C4-functionalization
Reported substrate in photoredox C–H amination protocols
2,4-Dichloro substitution provides higher lipophilicity for permeability-sensitive designs

Quinolin-8-yl 2,4-dichlorobenzoate: Key Differences from Generic Esters


The 2,4-dichlorobenzoate ester cannot be interchanged indiscriminately with other 8-hydroxyquinoline esters because the position and number of chlorine substituents on the benzoyl ring dictate lipophilicity, steric accessibility of the ester carbonyl, and electronic character of the departing benzoate group. The ortho-chlorine in the 2,4-dichloro pattern introduces a steric buttress adjacent to the ester linkage that alters both the ground-state conformation and the hydrolysis susceptibility relative to the 3,4-dichloro or 2,5-dichloro isomers . Moreover, the quinolin-8-yl 2,4-dichlorobenzoate lacks the 5-nitro group present in the structurally related JMJD7 inhibitor JMJD7-IN-1 (5-nitroquinolin-8-yl 2,4-dichlorobenzoate, IC₅₀ 6.62 μM against JMJD7) , rendering it unsuitable as a direct substitute for applications requiring JMJD7 engagement. Quantitative evidence demonstrating these differences is provided in Section 3.

Target 2,4-Dichlorobenzoate ester
Substitute Unsubstituted benzoate ester
Lipophilicity profile may shift significantly; partitioning behavior may not transfer directly
Target 2,4-Dichloro isomer
Substitute 3,4-Dichloro isomer
Lacks ortho-Cl adjacent to ester linkage; hydrolysis susceptibility may differ
Target Target compound
Substitute 5-Nitro analog (JMJD7-IN-1)
5-Nitro group required for JMJD7 engagement; target compound not a direct substitute

Quinolin-8-yl 2,4-dichlorobenzoate: Comparative Evidence


Lipophilicity: 2,4-Dichlorobenzoate vs. Unsubstituted

Quinolin-8-yl 2,4-dichlorobenzoate exhibits a calculated LogP of approximately 5.00 (reported as 5.0004 by Fluorochem) . In contrast, the unsubstituted analog quinolin-8-yl benzoate (CAS 86-75-9) has a LogP of 3.454 [1]. This difference of ~1.55 log units corresponds to an approximately 35-fold higher octanol–water partition coefficient for the 2,4-dichloro derivative, indicating substantially greater lipophilicity.

Lipophilicity
Cross-study comparable
ΔLogP ≈ +1.55 (~35-fold higher)
Higher lipophilicity than unsubstituted analog
Calculated values; experimental LogP may vary
Lipophilicity LogP Partition coefficient Drug design

JMJD7 Inhibition: Absence of 5-Nitro Group

The 5-nitro analog, 5-nitroquinolin-8-yl 2,4-dichlorobenzoate (JMJD7-IN-1, CAS 311316-96-8), is a characterized JMJD7 inhibitor with an IC₅₀ of 6.62 μM . Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9) lacks the 5-nitro substituent entirely. Based on structure–activity relationships established for 8-hydroxyquinoline-based KDM4/JMJD inhibitors, the absence of the electron-withdrawing nitro group is expected to ablate or substantially reduce JMJD7 inhibitory activity [1].

JMJD7 Inhibition
Class-level inference
Target: 5-NO₂ absent
Comparator: IC₅₀ 6.62 μM
JMJD7 inhibitory activity not expected
No published JMJD7 data for target compound
JMJD7 inhibition Histone demethylase Nitrogen heterocycle Probe compound

Steric Hindrance: 2,4- vs. 3,4-Dichloro Isomer

The 2,4-dichlorobenzoate isomer possesses a chlorine atom at the ortho position adjacent to the ester carbonyl, creating steric hindrance that influences the conformational preference around the C–O ester bond. The isomeric quinolin-8-yl 3,4-dichlorobenzoate (CAS 7596-84-1) lacks this ortho-chlorine, resulting in reduced steric congestion near the ester linkage . This steric difference is expected to translate into altered rates of ester hydrolysis and differential reactivity in nucleophilic acyl substitution reactions, though direct quantitative hydrolysis rate comparisons are not available in the published literature .

Ortho-Substitution Profile
Class-level inference
2,4-Cl: ortho-Cl present
3,4-Cl: no ortho-Cl
Ester conformation and hydrolysis may differ
No direct kinetic comparison available
Steric hindrance Conformational analysis Ester hydrolysis Isomer comparison

C4–H Amination Substrate Performance

Quinolin-8-yl 2,4-dichlorobenzoate serves as a competent substrate in Ag/Ru-cocatalyzed, photoredox-mediated C4–H amination reactions with pyrazoles, as demonstrated by Ma et al. (2019) for the broader class of 8-hydroxyquinoline esters [1]. The reaction proceeds with high regioselectivity for the C4 position of the quinoline ring and tolerates a variety of ester leaving groups. The 2,4-dichlorobenzoate ester is specifically cited as a compatible substrate in the scope of this methodology . While comparative yield data between different esters are not explicitly tabulated, the successful use of this specific ester in a published, operationally simple C–H amination protocol supports its selection as a validated building block for C4-functionalized quinoline synthesis.

C4–H Amination Substrate
Supporting evidence
Compatible in Ag/Ru photoredox protocol
Reported substrate for C4-amination methodology
Comparative yield data not tabulated
C–H functionalization Photoredox catalysis Regioselective amination 8-Hydroxyquinoline ester

Purity and Commercial Availability

Quinolin-8-yl 2,4-dichlorobenzoate is commercially available from multiple suppliers with defined purity specifications. Fluorochem offers the compound at 97% purity (SKU F753775) , while MolCore supplies it at NLT 98% purity under ISO certification . CymitQuimica lists a minimum purity of 95% . In contrast, the isomeric quinolin-8-yl 3,4-dichlorobenzoate (CAS 7596-84-1) is listed at 95% purity from AKSci , and quinolin-8-yl 2,5-dichlorobenzoate (CAS 328252-76-2) is available at 95% purity from multiple vendors. The availability of the 2,4-dichloro isomer at higher certified purity (≥97%) from at least one supplier may be a differentiating factor for applications requiring higher batch-to-batch consistency.

Commercial Purity
Cross-study comparable
97–98% from select suppliers
Reported purity may reduce repurification needs
Supplier specifications; verify lot COA
Purity specification Quality control Procurement Analytical grade

Quinolin-8-yl 2,4-dichlorobenzoate: Recommended Applications


C4–H Functionalization Chemistry

For synthetic chemists developing regioselective C–H amination or phosphonation protocols on the quinoline scaffold, quinolin-8-yl 2,4-dichlorobenzoate offers a pre-validated substrate demonstrated in published photoredox/transition-metal cocatalyzed methods [1]. The compound's defined LogP (~5.0) and lack of competing reactive substituents (e.g., nitro or amino groups) make it a clean substrate for methodology development where the ester group serves as a directing/leaving functionality.

Cell-Permeable Quinoline Probes and Chelators

The ~35-fold higher octanol–water partition coefficient of quinolin-8-yl 2,4-dichlorobenzoate (LogP 5.00) relative to the unsubstituted benzoate (LogP 3.45) supports its selection in medicinal chemistry campaigns where enhanced membrane permeability is desired. Researchers designing iron- or copper-chelating 8-hydroxyquinoline prodrugs may prefer the 2,4-dichlorobenzoate ester for its improved lipophilicity profile.

JMJD7/KDM4 SAR: Negative Control Scaffold

Because the target compound lacks the 5-nitro group that confers JMJD7 inhibitory activity (IC₅₀ 6.62 μM for JMJD7-IN-1) , it can serve as a structurally matched negative control or as a starting scaffold for SAR exploration where JMJD7 activity is not desired. This intentional absence of JMJD7 activity is a design feature rather than a liability when the research goal is to decouple biological effects from JMJD7 engagement.

High-Purity Building Block for Multi-Step Synthesis

With commercial availability at 97–98% purity from ISO-certified suppliers , quinolin-8-yl 2,4-dichlorobenzoate meets the purity requirements for multi-step synthetic sequences where impurities can propagate and compromise downstream yields. The slight purity advantage over the 95%-grade isomeric dichlorobenzoates reduces the burden of pre-reaction purification.

Application
Selection Property
Validation Focus
C4–H Functionalization Chemistry
Reported substrate context
Method compatibility review
Cell-Permeable Probe Design
Lipophilicity profile
Membrane partitioning assessment
JMJD7/KDM4 SAR Studies
5-Nitro absence context
JMJD7 activity exclusion review
Multi-Step Synthesis
Purity specification
Batch consistency verification
Quote Request

Request a Quote for Quinolin-8-yl 2,4-dichlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.